molecular formula C20H17FN4O B8721533 MRK-623

MRK-623

Cat. No.: B8721533
M. Wt: 348.4 g/mol
InChI Key: GFQMHVYMEKXHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MRK-623 is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a fluoro-substituted phenyl ring, a pyridine moiety, and an imidazo[1,2-a]pyrimidine core. This compound has garnered interest due to its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRK-623 typically involves a multi-step process. One practical synthesis route includes the following steps :

    Formation of Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-a]pyrimidine core.

    Introduction of Fluoro-Substituted Phenyl Ring: The fluoro-substituted phenyl ring is introduced through a coupling reaction with the imidazo[1,2-a]pyrimidine core.

    Attachment of Pyridine Moiety: The pyridine moiety is attached using a boronic acid coupling reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to control reaction conditions and improve yield and scalability .

Chemical Reactions Analysis

Types of Reactions

MRK-623 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.

    Reduction: Reduction reactions may target the imidazo[1,2-a]pyrimidine core or the fluoro-substituted phenyl ring.

    Substitution: Substitution reactions can occur at the fluoro-substituted phenyl ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation or nitration reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

MRK-623 has several scientific research applications:

Mechanism of Action

The mechanism of action of MRK-623 involves its interaction with specific molecular targets. It acts as a selective agonist for certain receptor subtypes, modulating their activity and leading to various biological effects . The pathways involved include signal transduction mechanisms that result in changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidines: Compounds with similar core structures but different substituents.

    Fluoro-substituted Phenyl Compounds: Compounds with similar fluoro-substituted phenyl rings.

    Pyridine Derivatives: Compounds with similar pyridine moieties.

Uniqueness

The uniqueness of MRK-623 lies in its specific combination of structural features, which confer distinct biological activity and potential therapeutic applications. Its selective agonist activity for certain receptor subtypes sets it apart from other similar compounds .

Properties

Molecular Formula

C20H17FN4O

Molecular Weight

348.4 g/mol

IUPAC Name

2-[3-(4-fluoro-3-pyridin-3-ylphenyl)imidazo[1,2-a]pyrimidin-7-yl]propan-2-ol

InChI

InChI=1S/C20H17FN4O/c1-20(2,26)18-7-9-25-17(12-23-19(25)24-18)13-5-6-16(21)15(10-13)14-4-3-8-22-11-14/h3-12,26H,1-2H3

InChI Key

GFQMHVYMEKXHDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=CN=CC=C4)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 5 l round-bottomed flask equipped with a mechanical stirrer, thermocouple, nitrogen/vacuum inlet adaptor and septum was charged with 2-[3-(3-chloro-4-fluorophenyl)imidazo[1,2-α]pyrimidin-7-yl]propan-2-ol (101.59 g, 333 mmol), 3-pyridineboronic acid in the form of its boroxine (42.98 g, 350 mmol), K3PO4 (111.69 g, 526 mmol), 1,4-dioxane (1.20 l), and water (406 ml). Cycling vacuum and then nitrogen three times degassed the stirred slurry. All solids dissolved on warming to 70° C. A 500 ml round-bottomed flask equipped with a magnetic stir bar, thermocouple, nitrogen/vacuum inlet adaptor and septum was charged with bis(dibenzylideneacetone)palladium(0) (9.57 g, 16.7 mmol) and 1,4-dioxane (130 ml). The resulting solution was degassed as above, then tri-tert-butylphosphine (49.8 ml of a 10 wt % solution in hexanes, 16.7 mmol) was added by syringe. The solution was degassed again and then warmed to 70° C. The warm catalyst solution was cannulated to the 5 l flask and the resulting mixture was stirred at 70° C. for 16 h. At the end of reaction, most of the product had crystallized out to provide a grey slurry. The reaction mixture was partitioned between 2N HCl (1.8 l) and toluene (0.9 l). The clear yellow aqueous phase was transferred to a stirred 4 l Erlenmeyer flask with a nitrogen sweep and borane-trimethylamine complex (1.87 g) was added. After 90 min the resulting black solids were removed by filtration through a 1.0μ filter. The filtrate was transferred to a mechanically stirred 5 l flask equipped with a pH probe. The pH was adjusted to 3.8 by slow addition of 50 wt % NaOH (about 130 ml). The mixture self-nucleated to provide a slurry. Additional 50 wt % NaOH (about 36 ml) was added over 30 min to pH 7.1 to provide a cream-colored slurry. The solids were collected on a frit, washed with water (250 ml) and air dried to give the free base 2-[3-(4-fluoro-3-(pyridin-3-yl)phenyl)imidazo[1,2-α]pyrimidin-7-yl]propan-2-ol as an off-white crystalline solid (117.38 g, 94.5 wt % pure): m.p. 234-236° C.; 1H NMR (DMSO-d6, 400 MHz) δ 9.00 (1H, d, J 7.2), 8.85 (1H, bs), 8.60 (1H, dd, J 4.8, 1.6), 8.06 (1H, m), 7.92 (1H, s), 7.87 (1H, dd, J 7.2, 2.4), 7.74 (1H, m), 7.76-7.68 (2H, m), 7.37 (1H, d, J 7.2), 5.49 (1H, s), 1.47 (6H, s); 13C NMR (DMSO-d6, 100.55 MHz) δ 169.6, 159.3 (d, J 248.2), 149.9 (d, J 3.2), 149.6, 148.5, 137.0 (d, J 3.2), 134.0, 133.5, 130.9, 130.3 (d, J 3.2), 130.0 (d, J 8.0), 126.6 (d, J 14.5), 126.1 (d, J 4.0), 124.1, 122.7, 117.7 (d, J 22.5), 106.3, 73.0, 30.3.
Name
2-[3-(3-chloro-4-fluorophenyl)imidazo[1,2-α]pyrimidin-7-yl]propan-2-ol
Quantity
101.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42.98 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
111.69 g
Type
reactant
Reaction Step One
Name
Quantity
406 mL
Type
solvent
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
9.57 g
Type
catalyst
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(3-Bromoimidazo[1,2-α]pyrimidin-7-yl)propan-2-ol was coupled with 3-[2-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]pyridine as described in Example 1 to give 2-[3-(4-fluoro-3-(pyridin-3-yl)phenyl)imidazo[1,2-α]pyrimidin-7-yl]propan-2-ol as a white solid. Bis-hydrochloride salt (from ethyl acetate/ethanol): δH (400 MHz, DMSO) 1.56 (6H, s), 7.73 (1H, dd, J 11 and 9), 7.81-7.90 (3H, m), 8.09 (1H, dd, J 7 and 2), 8.42 (1H, dd, J 7 and 1), 8.55 (1H, s), 8.81 (1H, dd, J 5 and 1), 9.06 (1H, s), 9.39 (1H, d, J 7).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.